molecular formula C5H9N3O2 B8002771 6-amino-2-methyl-1H-pyrimidin-4-one;hydrate

6-amino-2-methyl-1H-pyrimidin-4-one;hydrate

Cat. No.: B8002771
M. Wt: 143.14 g/mol
InChI Key: DASZPEWSQNRDMO-UHFFFAOYSA-N
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Description

6-amino-2-methyl-1H-pyrimidin-4-one hydrate . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The molecular formula of this compound is C5H9N3O2 , and it has a molecular weight of 143.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-1H-pyrimidin-4-one hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-1H-pyrimidin-4-one hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-amino-2-methyl-1H-pyrimidin-4-one hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving nucleic acids and their analogs due to its structural similarity to nucleotides.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-1H-pyrimidin-4-one hydrate involves its interaction with specific molecular targets. In biological systems, it may act by mimicking or inhibiting natural nucleotides, thereby affecting processes such as DNA replication or enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-methyl-4-pyrimidinol
  • 6-amino-2-methyl-3H-pyrimidin-4-one

Uniqueness

6-amino-2-methyl-1H-pyrimidin-4-one hydrate is unique due to its specific structural features, such as the presence of both amino and methyl groups on the pyrimidine ring. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

6-amino-2-methyl-1H-pyrimidin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZPEWSQNRDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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